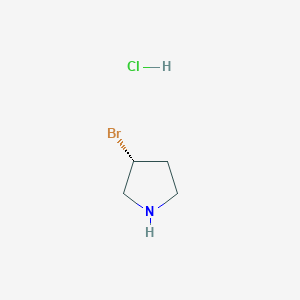

(R)-3-Bromopyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

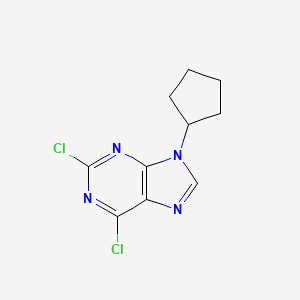

“®-3-Bromopyrrolidine hydrochloride” likely refers to a hydrochloride salt of a bromopyrrolidine compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .

Synthesis Analysis

While specific synthesis methods for “®-3-Bromopyrrolidine hydrochloride” were not found, similar compounds are often synthesized through various chemical reactions. For instance, metformin hydrochloride was synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Applications De Recherche Scientifique

Enantioselective Synthesis : A study by Chen, Zhou, and Yeung (2012) developed an enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines. This process involved an amino-thiocarbamate catalyzed bromoaminocyclization of olefinic amides, leading to the production of pyrrolidine products that can be converted into other useful building blocks (Chen, Zhou, & Yeung, 2012).

Novel Synthesis Protocol : D’hooghe, Aelterman, and de Kimpe (2009) reported a novel protocol for preparing 3-amino-2-methylpyrrolidines. This involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion into 3-bromopyrrolidines. This methodology provides a new approach to synthesize the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Antibacterial Agent Synthesis : Rosen et al. (1988) developed efficient asymmetric syntheses of the enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the role of 3-bromopyrrolidine-based compounds in developing new antibacterial therapies (Rosen et al., 1988).

Biocatalysis : Li et al. (2001) explored the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, leading to the formation of N-benzyl-3-hydroxypyrrolidine. This research demonstrates the potential of biocatalysis in the selective and efficient synthesis of 3-bromopyrrolidine derivatives (Li et al., 2001).

Mécanisme D'action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, Tamsulosin, an α1 adrenergic receptor blocker, works by relaxing muscles in the prostate . The specific mechanism of action for “®-3-Bromopyrrolidine hydrochloride” was not found.

Propriétés

IUPAC Name |

(3R)-3-bromopyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYGRPMTUNGBJ-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2452331.png)

![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)

![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)

![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2452343.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)